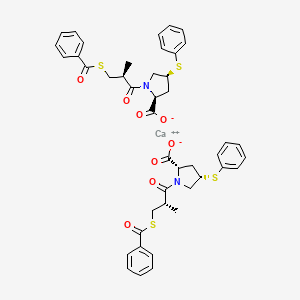
LCH-7749944
Übersicht
Beschreibung
LCH-7749944 is a novel and potent inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion. Overexpression, genetic amplification, and mutations of PAK4 have been detected in various human tumors, making it a potential therapeutic target. This compound effectively suppresses the proliferation and invasion of human gastric cancer cells .
Wissenschaftliche Forschungsanwendungen
LCH-7749944 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Als Forschungswerkzeug zur Untersuchung der Hemmung von PAK4 und dessen nachgeschalteten Auswirkungen auf zelluläre Prozesse eingesetzt.
Biologie: Untersucht auf seine Rolle bei der Regulation der Zytoskelett-Umlagerung, Zellproliferation und Gen-Transkription.
Medizin: Als potenzieller Therapeutika zur Behandlung verschiedener Krebsarten, insbesondere Magenkrebs, erforscht, da es die Proliferation und Invasion von Tumorzellen unterdrücken kann
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung von PAK4, was wiederum den PAK4/c-Src/EGFR/Cyclin D1-Signalweg herunterreguliert. Diese Hemmung führt zur Unterdrückung der Zellproliferation und zur Induktion von Apoptose in Krebszellen . Zusätzlich blockiert this compound die PAK4/LIMK1/Cofilin- und PAK4/MEK-1/ERK1/2/MMP2-Signalwege, die an Zellmigration und Invasion beteiligt sind . Die Fähigkeit der Verbindung, diese Signalwege zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapie.
Wirkmechanismus
LCH-7749944, also known as GNF-Pf-2356 or N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, is a potent inhibitor of p21-activated kinase 4 (PAK4). This compound has shown significant effects in suppressing the proliferation of human gastric cancer cells and inducing apoptosis .
Target of Action
The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion . Overexpression, genetic amplification, and mutations of PAK4 have been detected in a variety of human tumors, making it a potential therapeutic target .
Mode of Action
This compound interacts with PAK4, inhibiting its activity. This inhibition effectively suppresses the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . It also induces apoptosis, a process of programmed cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell proliferation . Additionally, it blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, inhibiting the migration and invasion of human gastric cancer cells .
Result of Action
As a result of its action, this compound suppresses the proliferation of human gastric cancer cells and induces apoptosis . It also inhibits the migration and invasion of these cells . Interestingly, it has been observed to inhibit the formation of filopodia and induce cell elongation in SGC7901 cells .
Biochemische Analyse
Biochemical Properties
LCH-7749944 interacts with PAK4, a key enzyme in various biochemical reactions . It effectively suppresses the proliferation of human gastric cancer cells through downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This interaction leads to the inhibition of the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are crucial for cell migration and invasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the proliferation of human gastric cancer cells . It also inhibits the formation of filopodia and induces cell elongation in SGC7901 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PAK4, leading to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This results in the inhibition of enzyme activation and changes in gene expression, thereby suppressing the proliferation of human gastric cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound effectively suppresses the proliferation of human gastric cancer cells .
Metabolic Pathways
It is known to interact with PAK4, which plays a role in various cellular processes .
Vorbereitungsmethoden
Die Synthesewege und Reaktionsbedingungen für LCH-7749944 sind in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung synthetisiert und gereinigt wird, um einen hohen Reinheitsgrad von 99,36 % zu erreichen . Industrielle Produktionsmethoden umfassen typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken und strenger Reinigungsprozesse, um die Wirksamkeit und Sicherheit der Verbindung für Forschungszwecke zu gewährleisten .
Analyse Chemischer Reaktionen
LCH-7749944 unterliegt in erster Linie Reaktionen, die mit seiner Rolle als PAK4-Inhibitor zusammenhängen. Es unterdrückt effektiv die Proliferation menschlicher Magenkrebszellen durch die Herunterregulierung des PAK4/c-Src/EGFR/Cyclin D1-Signalwegs und induziert Apoptose . Die Verbindung hemmt auch signifikant die Migration und Invasion von Krebszellen, indem sie den PAK4/LIMK1/Cofilin- und PAK4/MEK-1/ERK1/2/MMP2-Signalweg blockiert . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen verschiedene Konzentrationen von this compound (im Bereich von 5 bis 50 Mikromolar) und Inkubationszeiten (im Bereich von 12 bis 48 Stunden) .
Vergleich Mit ähnlichen Verbindungen
LCH-7749944 ist einzigartig in seiner potenten Hemmung von PAK4 und seinen nachgeschalteten Signalwegen. Ähnliche Verbindungen umfassen andere PAK4-Inhibitoren wie PF-3758309 und KPT-9274. this compound zeichnet sich durch seine hohe Wirksamkeit bei der Unterdrückung der Proliferation und Invasion menschlicher Magenkrebszellen aus . Die Fähigkeit der Verbindung, mehrere an der Krebsentwicklung beteiligte Signalwege anzugreifen, unterstreicht ihr Potenzial als Therapeutika.
Eigenschaften
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZAFQEOKNGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
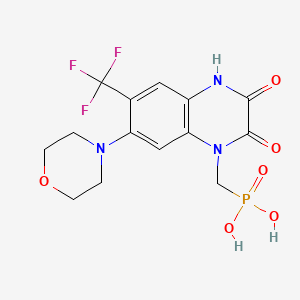

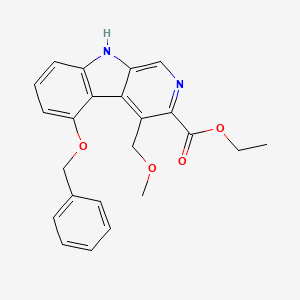
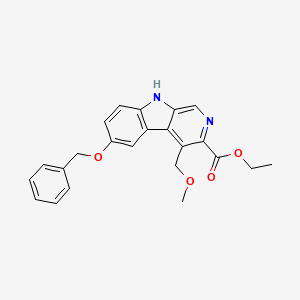
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)

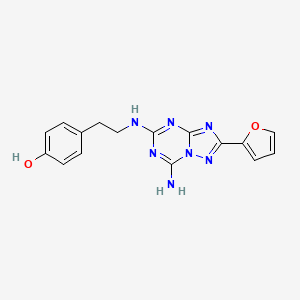
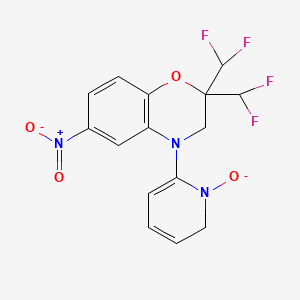
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)
